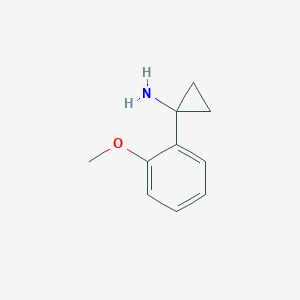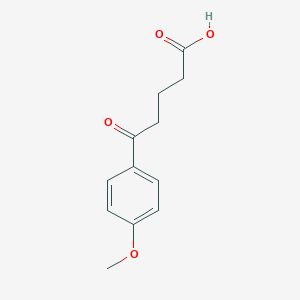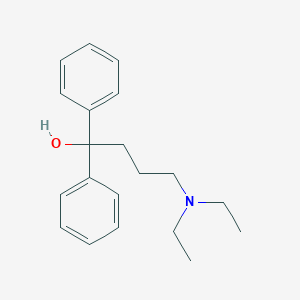
4-(Diethylamino)-1,1-diphenylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)-1,1-diphenylbutan-1-ol, also known as DEAB, is a chemical compound that belongs to the family of tertiary amines. It is a colorless, odorless, and crystalline substance that is commonly used in scientific research to inhibit alcohol dehydrogenase (ADH) activity. DEAB is synthesized through a simple and efficient method, and its mechanism of action has been extensively studied in various research fields.
Wirkmechanismus
4-(Diethylamino)-1,1-diphenylbutan-1-ol inhibits ADH activity by binding to the enzyme's active site and preventing the metabolism of alcohol. It does not affect the activity of other enzymes involved in alcohol metabolism, such as aldehyde dehydrogenase (ALDH). 4-(Diethylamino)-1,1-diphenylbutan-1-ol has been shown to be a potent and selective inhibitor of ADH, with no significant effects on other enzymes or cellular processes.
Biochemische Und Physiologische Effekte
4-(Diethylamino)-1,1-diphenylbutan-1-ol has been shown to have various biochemical and physiological effects in different research fields. In toxicology, 4-(Diethylamino)-1,1-diphenylbutan-1-ol has been used to study the effects of alcohol on the liver and other organs. In pharmacology, 4-(Diethylamino)-1,1-diphenylbutan-1-ol has been used to develop new drugs that target ADH activity. In biochemistry, 4-(Diethylamino)-1,1-diphenylbutan-1-ol has been used to study the structure and function of ADH and other enzymes involved in alcohol metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Diethylamino)-1,1-diphenylbutan-1-ol has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency as an ADH inhibitor. It is also easy to synthesize and has a high purity level. However, 4-(Diethylamino)-1,1-diphenylbutan-1-ol has some limitations, such as its low solubility in water and some organic solvents. It also has a short half-life in vivo, which limits its use in animal studies.
Zukünftige Richtungen
4-(Diethylamino)-1,1-diphenylbutan-1-ol has several potential future directions in scientific research. One possible direction is the development of new drugs that target ADH activity for the treatment of alcohol-related disorders. Another direction is the study of the effects of 4-(Diethylamino)-1,1-diphenylbutan-1-ol on other enzymes and cellular processes. 4-(Diethylamino)-1,1-diphenylbutan-1-ol may also have potential applications in the field of nanotechnology, as a building block for the synthesis of new materials. Overall, 4-(Diethylamino)-1,1-diphenylbutan-1-ol is a versatile and useful compound that has many potential applications in scientific research.
Synthesemethoden
4-(Diethylamino)-1,1-diphenylbutan-1-ol can be synthesized through a simple and efficient method that involves the reaction of 4-hydroxy-1,1-diphenylbutan-1-one with diethylamine in the presence of a catalyst. The reaction yields 4-(Diethylamino)-1,1-diphenylbutan-1-ol as a white crystalline solid with a high purity level. The synthesis method is reproducible and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-(Diethylamino)-1,1-diphenylbutan-1-ol is commonly used in scientific research as an inhibitor of ADH activity. ADH is an enzyme that plays a crucial role in the metabolism of alcohol and other toxic substances in the liver. 4-(Diethylamino)-1,1-diphenylbutan-1-ol inhibits the activity of ADH by binding to the enzyme's active site, thereby preventing the metabolism of alcohol. 4-(Diethylamino)-1,1-diphenylbutan-1-ol has been used in various research fields, including toxicology, pharmacology, and biochemistry.
Eigenschaften
CAS-Nummer |
7477-18-1 |
|---|---|
Produktname |
4-(Diethylamino)-1,1-diphenylbutan-1-ol |
Molekularformel |
C20H27NO |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
4-(diethylamino)-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C20H27NO/c1-3-21(4-2)17-11-16-20(22,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,22H,3-4,11,16-17H2,1-2H3 |
InChI-Schlüssel |
QVKBPWDAIFKJEG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CCN(CC)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Andere CAS-Nummern |
7477-18-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



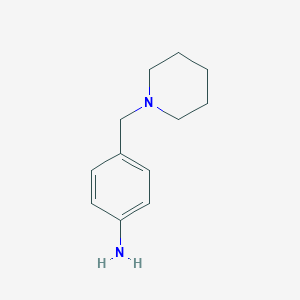
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
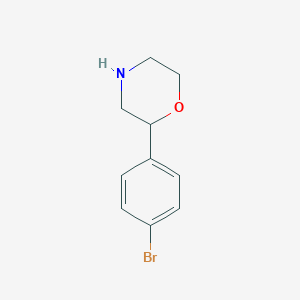
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)
![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
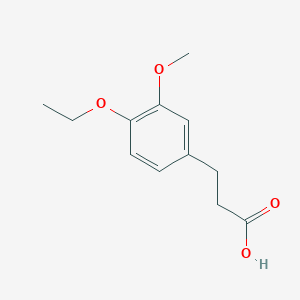
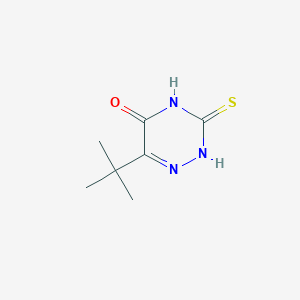
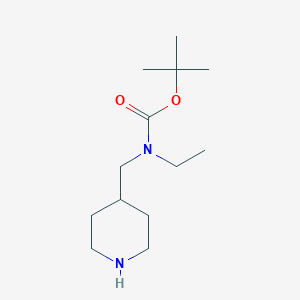
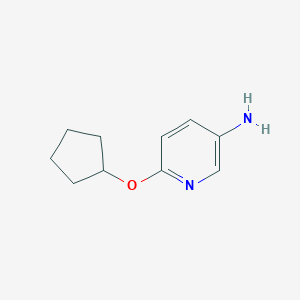
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)
